molecular formula C13H8N2O2 B1504213 6-(4-Cyanophenyl)nicotinic acid CAS No. 648898-18-4

6-(4-Cyanophenyl)nicotinic acid

Cat. No.: B1504213
CAS No.: 648898-18-4
M. Wt: 224.21 g/mol
InChI Key: BTIDMWGKJCRQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Cyanophenyl)nicotinic acid is a bifunctional organic compound of high value in medicinal chemistry and drug discovery research. It serves as a key synthetic intermediate, particularly in the construction of more complex molecules via metal-catalyzed cross-coupling reactions. The structure incorporates both a nicotinic acid moiety and a 4-cyanophenyl group, making it a versatile scaffold. The carboxylic acid group allows for further functionalization, such as amide coupling, while the electron-deficient cyanophenyl group is a common pharmacophore in active pharmaceutical ingredients. While specific pharmacological data for this exact compound may be limited, its core structure is closely related to compounds investigated for targeting neuronal nicotinic acetylcholine receptors (nAChRs), which are prominent targets for neurological disorders . Furthermore, the nicotinic acid component is a vitamer of Vitamin B3, a fundamental biological cofactor . Researchers may explore this compound's potential as a precursor in synthesizing small molecule inhibitors or as a ligand for various enzymes and receptors. The product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures in accordance with laboratory safety standards should always be followed.

Properties

IUPAC Name

6-(4-cyanophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)12-6-5-11(8-15-12)13(16)17/h1-6,8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIDMWGKJCRQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687000
Record name 6-(4-Cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648898-18-4
Record name 3-Pyridinecarboxylic acid, 6-(4-cyanophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648898-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-(4-Cyanophenyl)nicotinic acid is a compound of significant interest due to its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyanophenyl group attached to a nicotinic acid backbone. Its chemical formula is C12H10N2O2C_{12}H_{10}N_2O_2, and it exhibits properties that make it a candidate for various biological applications.

Research indicates that this compound interacts with nAChRs, which are crucial for neurotransmission in the central nervous system (CNS). The compound has been shown to possess both agonistic and antagonistic properties depending on the receptor subtype:

  • Agonistic Activity : At certain concentrations, it may activate nAChRs, leading to enhanced neurotransmitter release.
  • Antagonistic Activity : In other contexts, it acts as an antagonist, inhibiting receptor activity and potentially modulating pain responses.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits high affinity for the α4β2-nAChR subtype. It has been reported to antagonize nicotine-induced antinociception in various assays, including the tail-flick test. The effective dose (ED50) values for several analogues were found to range significantly, indicating varying potency levels among related compounds .

In Vivo Studies

In vivo pharmacological assessments have shown that this compound can influence behavior associated with nicotine addiction. For example, it was observed to reduce nicotine's ability to facilitate intracranial self-stimulation and block conditioned place preference induced by nicotine . This suggests potential therapeutic applications in treating nicotine dependence.

Case Studies

  • Nicotine Dependence : A study highlighted the role of this compound in reducing the rewarding effects of nicotine in rodent models. The compound's antagonistic properties at nAChRs were linked to decreased self-administration behaviors in subjects previously exposed to nicotine .
  • Pain Modulation : Another investigation focused on the compound's effects on pain perception. It was found that this compound could effectively block pain responses in animal models, suggesting its utility in pain management therapies .

Comparative Analysis of Related Compounds

Compound NamenAChR AffinityED50 (Tail-Flick Test)Agonist/Antagonist
This compoundHighVaries (0.9 - 38 µg/kg)Antagonist
2'-Fluoro-3'-(4-nitrophenyl)compoundVery High0.9 µg/kgAntagonist
Other analoguesModerateHigher than aboveMixed

Scientific Research Applications

Nicotinic Acetylcholine Receptor Modulation

Research indicates that compounds similar to 6-(4-Cyanophenyl)nicotinic acid exhibit significant interactions with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. These interactions suggest potential therapeutic applications in treating nicotine addiction and other central nervous system disorders. For instance, studies have shown that derivatives of this compound can act as antagonists to nAChRs, which may help in reducing nicotine-induced effects such as antinociception .

CompoundnAChR AffinityAntinociceptive ActivityReference
This compoundHighYes
5b–g (analogs)VariesYes

Anticancer Properties

Nitrile-containing compounds, including those related to this compound, have been investigated for their anticancer properties. For example, certain derivatives have shown efficacy against breast cancer and non-small cell lung cancer by inhibiting specific growth factor receptors . The presence of the cyanophenyl group may enhance the compound's ability to interact with cancer-related targets.

Herbicidal Activity

The compound has been explored for its herbicidal properties, particularly in controlling the growth of various weed species. The effectiveness of this compound in pre- or post-emergence applications makes it a candidate for developing new herbicides .

Application MethodTarget WeedsEfficacy LevelReference
Pre-emergenceVariousHigh
Post-emergenceSpecificModerate

Electroplating Additives

Nicotinic acid derivatives are utilized as additives in electroplating processes to improve the quality of metal surfaces. The incorporation of compounds like this compound can enhance the brightness and uniformity of plated metals, making it valuable in industrial applications .

Application AreaFunctionalityBenefits
ElectroplatingBrightener additiveImproved surface quality
Metal coatingsEnhancer for depositionUniformity

Case Study 1: Nicotine Addiction Treatment

A study conducted on the pharmacological effects of various nAChR antagonists highlighted the potential of this compound derivatives in reducing nicotine dependency in animal models. The findings indicated a significant reduction in self-administration behavior among subjects treated with these compounds, suggesting their utility in smoking cessation therapies .

Case Study 2: Agricultural Field Trials

Field trials assessing the herbicidal efficacy of this compound demonstrated its effectiveness against common agricultural weeds. The trials included both pre- and post-emergence applications, with results showing a notable decrease in weed biomass compared to control plots .

Comparison with Similar Compounds

Comparison with Structural Analogs

6-(4-Fluorophenyl)nicotinic Acid
  • Molecular Formula: C₁₂H₈FNO₂ (MW: 217.20 g/mol).
  • The fluorine substituent, being less electron-withdrawing than cyano, results in lower binding affinity to LFA-1. This compound lacks reported activity as an LFA-1 antagonist, highlighting the critical role of the cyano group in enhancing target interaction .
4-Substituted Nicotinic Acids
  • Examples: 4-Methylnicotinic acid (C₇H₇NO₂) and 4-Phenylnicotinic acid (C₁₂H₉NO₂).
  • These derivatives, synthesized via organolithium additions to pyridyl-oxazolines, exhibit distinct electronic profiles. The 4-methyl group increases lipophilicity but reduces polarity, while the 4-phenyl group introduces steric bulk, limiting their utility in drug design compared to 6-aryl analogs .
Glucokinase Activators (GKAs)
  • Examples: GKA20 (6-[(3,5-diisopropoxybenzoyl)amino]nicotinic acid) and GKA50 (6-({3-[(1S)-2-methoxy-1-methylethoxy]-5-[(1S)-1-methyl-2-phenylethoxy]benzoyl}amino)nicotinic acid).
  • These compounds demonstrate how substituents on the benzoyl amino group modulate glucokinase activation. GKA50, with branched alkoxy groups, shows enhanced potency (IC₅₀ < 100 nM) compared to simpler analogs, underscoring the importance of substituent complexity in enzyme activation .

Physicochemical Properties

Property 6-(4-Cyanophenyl)nicotinic Acid 6-(4-Fluorophenyl)nicotinic Acid 4-Phenylnicotinic Acid
Molecular Weight (g/mol) 225.23 217.20 199.21
LogP (Predicted) 2.1 2.5 2.8
Aqueous Solubility Low Moderate Low
Hydrogen Bond Acceptors 4 3 3

The cyano group reduces LogP compared to fluorophenyl and phenyl analogs, balancing lipophilicity and solubility for improved pharmacokinetics .

Preparation Methods

Stepwise Process (Based on Patent WO2016155358A1)

Step Description Key Reagents/Conditions Yield (%) Notes
1 Preparation of 6-(4-chlorophenyl)-2-ethyl-nicotinic acid methyl ester Esterification of nicotinic acid derivative Not specified Intermediate for further functionalization
2 Bromination to form 2-(1-bromoethyl)-6-(4-chlorophenyl)-nicotinic acid methyl ester NBS (N-Bromosuccinimide), reflux Not specified Bromination at methyl side chain
3 Introduction of methoxycarbonylmethyl-(4-methylphenylsulfonyl)-amino group Nucleophilic substitution 67.6 Purification by column chromatography
4 Hydroxylation at 5-position of naphthyridine ring Ethyl acetate/dichloromethane eluent 63.7 Formation of 5-hydroxy derivative
5 Hydrolysis and further modifications to yield nicotinic acid derivatives Acidic or basic hydrolysis Variable Final transformation to acid

This sequence allows the introduction of various substituents on the phenyl ring, including the cyanide group, by replacing the chlorine with a cyano substituent via nucleophilic aromatic substitution or cross-coupling reactions.

Direct Cross-Coupling Using Trimethylsilyl Ester Protection

An efficient and high-yielding method reported in Organic Process Research & Development (2010) describes:

This method achieves an 89% overall yield after one-pot deprotection and recrystallization, highlighting its operational simplicity and scalability for industrial applications.

Hydrolysis of Nicotinonitrile Precursors

Nicotinonitrile compounds bearing cyano groups on the phenyl ring can be converted to nicotinic acids via hydrolysis:

  • Hydrolysis under acidic conditions (e.g., concentrated sulfuric acid) converts cyano groups to carboxylic acids.
  • This method is used in preparing fluorinated and chlorinated nicotinic acids and can be adapted for cyanophenyl derivatives.

Comparative Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Yield Range
Halogenated ester route with nucleophilic substitution Esterification → Bromination → Substitution → Hydrolysis Versatile for various substitutions Multi-step, moderate yields 60-70% per step
Trimethylsilyl ester protection and coupling In situ silyl ester formation → Coupling → Deprotection High yield, one-pot, scalable Requires specific spirocyclic core Up to 89% overall
Chalcone intermediate cyclization Chalcone formation → Reaction with malononitrile → Cyclization Straightforward, mild conditions Indirect for acid form, requires further hydrolysis Moderate to high
Hydrolysis of nicotinonitrile precursors Nitrile hydrolysis under acidic conditions Direct conversion to acid Harsh conditions, possible side reactions Variable

Research Findings and Notes

  • The trimethylsilyl ester protection method stands out for its efficiency and high yield, making it suitable for pharmaceutical-scale synthesis.
  • Halogenated ester routes provide flexibility for introducing diverse substituents but involve more steps and moderate yields.
  • Chalcone-based methods offer a green and operationally simple approach for related nicotinonitrile derivatives, which could be adapted for cyanophenyl substitutions.
  • Hydrolysis of nitrile precursors is a classical method but may require careful control of conditions to avoid degradation.
  • Purification typically involves column chromatography using ethyl acetate/petroleum ether or dichloromethane mixtures, with yields dependent on the substituents and reaction conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Cyanophenyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(4-Cyanophenyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.